molecular formula C13H16O4S B1359365 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone CAS No. 898772-66-2

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

Cat. No.: B1359365
CAS No.: 898772-66-2
M. Wt: 268.33 g/mol
InChI Key: CXRDHTFBBCXYTM-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a thiophene ring, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dioxolane ring, followed by the introduction of the thiophene ring and the ketone group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation, crystallization, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and thiophene rings can participate in various binding interactions, while the ketone group can undergo nucleophilic attack. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone: shares similarities with other compounds containing dioxolane and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-9(14)3-2-4-10(15)11-5-6-12(18-11)13-16-7-8-17-13/h5-6,13H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRDHTFBBCXYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641901
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-66-2
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,5-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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